molecular formula C10H10FN3 B3014983 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine CAS No. 492426-35-4

1-(4-Fluorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B3014983
CAS No.: 492426-35-4
M. Wt: 191.209
InChI Key: BRLBWYABRIQTGX-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl bromide with 3-amino-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorobenzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Industry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)-1H-indazole: This compound shares the fluorobenzyl group but has an indazole ring instead of a pyrazole ring.

    1-(4-Fluorobenzyl)-1H-indole: Similar to the indazole derivative, this compound has an indole ring.

    1-(4-Fluorobenzyl)-1H-pyrazole: This compound lacks the amine group present in 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine.

Uniqueness: this compound is unique due to the presence of both the fluorobenzyl group and the amine-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLBWYABRIQTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327128
Record name 1-[(4-fluorophenyl)methyl]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

492426-35-4
Record name 1-[(4-fluorophenyl)methyl]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in analogy to example 10a) starting with 3-amino-1H-pyrazole and 4-fluorobenzylbromide. The title compound was obtained as a colorless solid (Yield=34%). MS ISP (m/e): 192.2 (100) [(M+H)+].
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34%

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